molecular formula C19H21NO B1325654 3-(Piperidinomethyl)benzophenone CAS No. 898792-54-6

3-(Piperidinomethyl)benzophenone

Cat. No. B1325654
M. Wt: 279.4 g/mol
InChI Key: UCSZPHGBCMWTDM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-(Piperidinomethyl)benzophenone is C19H21NO . Detailed structural analysis can be performed using tools like MolView .

Scientific Research Applications

1. Use in Personal Care Products

Benzophenone-3 is extensively used as a sunscreen agent in personal care products to protect human skin and hair from ultraviolet (UV) radiation damage. Studies have shown high prevalence of BP-3 in a variety of personal care products and highlighted its widespread human exposure through these products (Liao & Kannan, 2014).

2. Environmental Presence and Ecological Risks

BP-3, due to its extensive use, has been detected in various environmental matrices like water, soil, and sediments. Its potential impact on aquatic ecosystems has been a subject of concern, considering its endocrine-disrupting capacity and its presence in wastewater treatment plant effluents (Kim & Choi, 2014).

3. Photocatalytic Degradation Studies

Research into the degradation of BP-3 has been conducted to understand its removal from water sources. Studies involving photocatalytic degradation using titanium dioxide and other methods have shown promise in reducing BP-3 concentrations and toxicity in water, which is crucial for environmental safety (Zúñiga-Benítez, Aristizábal-Ciro, & Peñuela, 2016).

4. Pharmacokinetics and Safety Evaluation

Studies have been conducted to evaluate the safety of BP-3 upon dermal administration, investigating its pharmacokinetics, systemic absorption, and potential toxicological effects. These studies are vital for assessing the safety of BP-3 in products intended for human use (Okereke, Barat, & Abdel‐Rahman, 1995).

5. Impact on Human Health and Endocrine System

Several studies have looked into the effects of BP-3 on human health, particularly its endocrine-disrupting activities. It has been found to potentially affect the endocrine balance, reproductive performance, and neuronal cells, raising concerns about its widespread use (Watanabe et al., 2015).

Future Directions

Piperidines, which are part of the 3-(Piperidinomethyl)benzophenone structure, are significant in drug design and play a crucial role in the pharmaceutical industry . Therefore, compounds like 3-(Piperidinomethyl)benzophenone may have potential applications in future pharmaceutical research.

properties

IUPAC Name

phenyl-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c21-19(17-9-3-1-4-10-17)18-11-7-8-16(14-18)15-20-12-5-2-6-13-20/h1,3-4,7-11,14H,2,5-6,12-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSZPHGBCMWTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643121
Record name Phenyl{3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidinomethyl)benzophenone

CAS RN

898792-54-6
Record name Phenyl{3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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